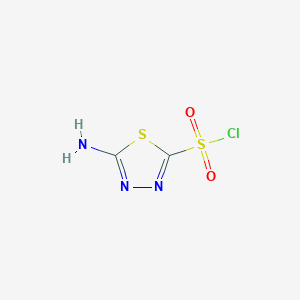![molecular formula C7H4BrN3O2 B13467003 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the imidazo[1,2-b]pyridazine core
Vorbereitungsmethoden
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Initial formation of the imidazo[1,2-b]pyridazine core through condensation reactions involving appropriate amines and aldehydes.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group at the 8th position through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Major products formed from these reactions include substituted imidazo[1,2-b]pyridazine derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: Similar structure but different ring fusion, leading to distinct chemical and biological properties.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6th and 8th positions, each exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H4BrN3O2 |
|---|---|
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
6-bromoimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5/h1-3H,(H,12,13) |
InChI-Schlüssel |
XSPBMBXWFMLUHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C(=CC(=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
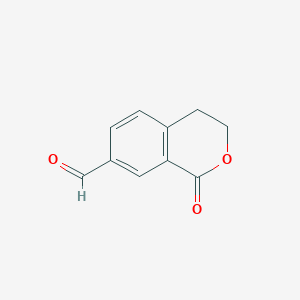
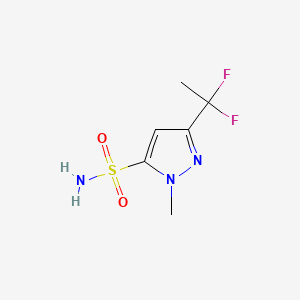

![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
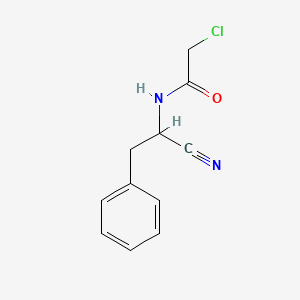
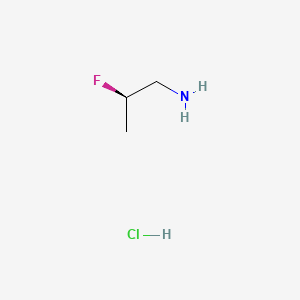
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
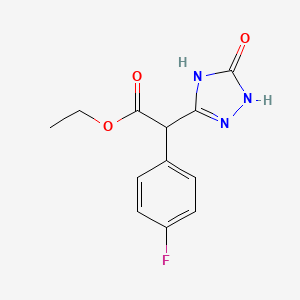
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)

